

# Spectroscopic Analysis of (S)-(-)-2-Bromopropionic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(S)-(-)-2-Bromopropionic acid**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information and analytical protocols for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(S)-(-)-2-Bromopropionic acid**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Bromopropionic Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.50	Singlet (broad)	-	-COOH
~4.41	Quartet	6.9	-CH(Br)-
~1.86	Doublet	6.9	-CH <sub>3</sub>

Note: Data is for the racemic mixture of 2-bromopropionic acid in  $\text{CDCl}_3$ . The chemical shifts are approximate and can vary slightly based on the solvent and concentration.[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2-Bromopropionic Acid

Chemical Shift ( $\delta$ ) ppm	Assignment
~174	C=O
~39	CH-Br
~21	CH <sub>3</sub>

Note: The specific chemical shifts for **(S)-(-)-2-Bromopropionic acid** may vary slightly. Data for the racemic mixture is often used as a reference.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **(S)-(-)-2-Bromopropionic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid)
~1710	Strong	C=O stretch (Carboxylic acid)
1320-1210	Medium	C-O stretch <a href="#">[3]</a>
1440-1395	Medium	O-H bend <a href="#">[3]</a>
950-910	Medium, Broad	O-H bend (out-of-plane) <a href="#">[3]</a>

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[\[3\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of **(S)-(-)-2-Bromopropionic acid**.

### 3.1 NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-(-)-2-Bromopropionic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Process the data using Fourier transformation, followed by phase and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

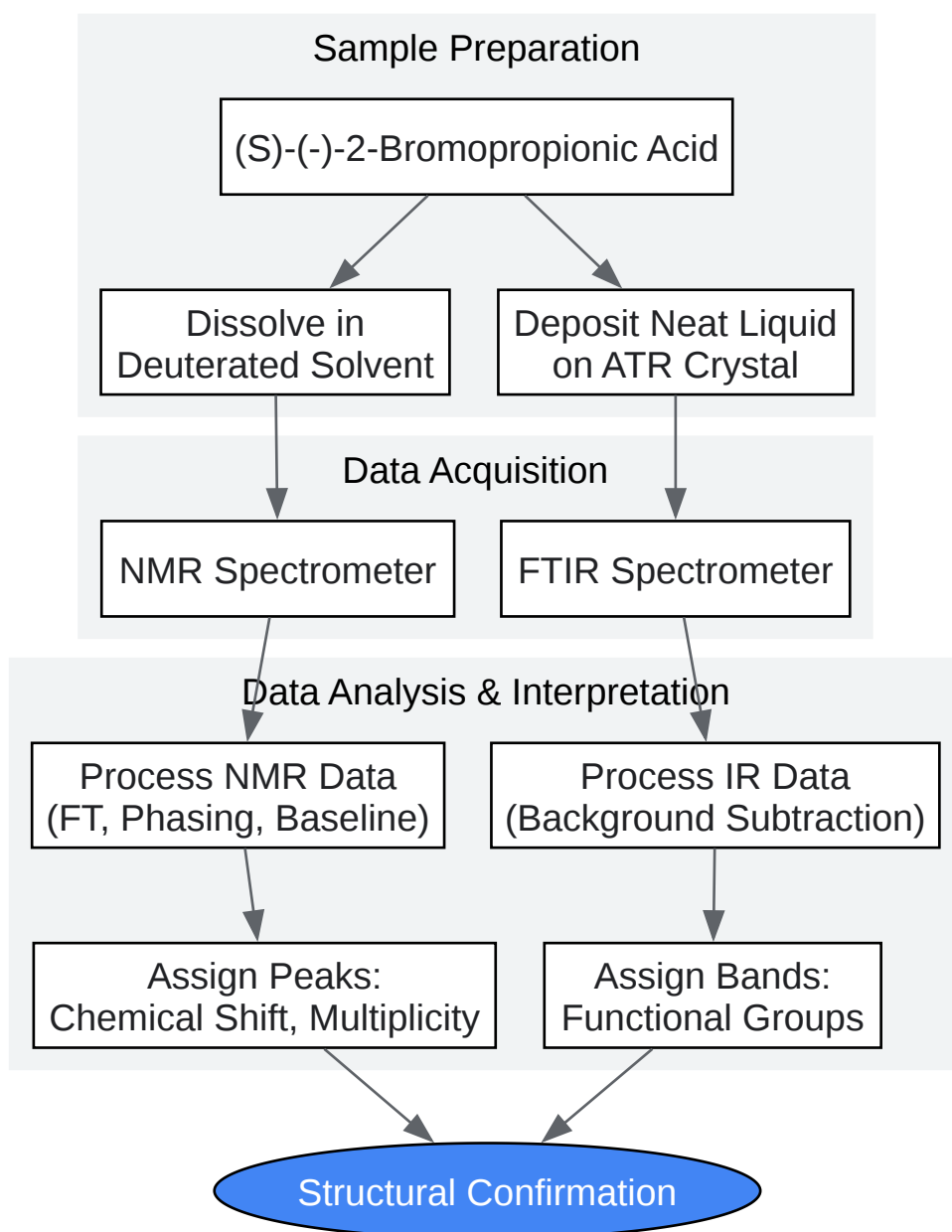
### 3.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of neat **(S)-(-)-2-Bromopropionic acid** liquid directly onto the ATR crystal. No further sample preparation is typically required for a liquid sample.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(S)-(-)-2-Bromopropionic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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